molecular formula C8H6O2 B042568 2-Coumaranone CAS No. 553-86-6

2-Coumaranone

Cat. No.: B042568
CAS No.: 553-86-6
M. Wt: 134.13 g/mol
InChI Key: ACZGCWSMSTYWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Coumaranone, also known as 3H-1-benzofuran-2-one, is a bicyclic heteroaromatic compound. It consists of a six-membered benzene ring fused with a five-membered γ-butyrolactone ring. This compound can also be considered a lactone of (2-hydroxyphenyl)acetic acid. The basic structure of this compound is the foundation for several natural products and substances with significant pharmacological activity .

Synthetic Routes and Reaction Conditions:

    Historical Synthesis: In 1884, Adolf von Baeyer and Paul Fritsch synthesized this compound by distilling (2-hydroxyphenyl)acetic acid.

    Ozonolysis Method: The ozonolysis of 2-allylphenol, obtained by alkylating phenol with 3-bromopropene, produces phenylallyl ether.

Industrial Production Methods:

    Aldol Condensation: Cyclohexanone and glyoxylic acid undergo acid-catalyzed aldol condensation to form cis-2-oxocyclohexylidene acetic acid. This intermediate is then transformed into enollactone through water elimination.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemiluminescence

Overview:
2-Coumaranone has emerged as a promising compound for chemiluminescent applications. Its ability to emit light upon certain chemical reactions makes it an attractive candidate for use in bioanalytical assays and imaging techniques.

Mechanistic Insights:
Recent studies have investigated the mechanism of chemiluminescence associated with this compound. It has been shown that superoxide radical anions play a crucial role in the light-emitting reactions. The decomposition of high-energy intermediates, such as 1,2-dioxetanone, is essential for generating excited-state molecules capable of emitting light . This understanding paves the way for designing new derivatives with enhanced emission characteristics.

Case Study:
A study demonstrated that novel carbamate-substituted 2-coumaranones exhibit substantial chemiluminescent emission in polar aprotic solvents when treated with strong bases. These compounds were synthesized easily and showed high quantum yields, indicating their suitability for bioassays .

Biological Research

Cancer Studies:
this compound has been utilized in cancer research, particularly to study its effects on neoplasia induced by carcinogens. For instance, it was used to investigate the impact of coumarins on 7,12-dimethylbenz(a)anthracene-induced neoplasia in rat mammary glands. This research contributes to understanding how coumarin derivatives can influence cancer development and progression .

Enzyme Detection:
Additionally, this compound serves as a probe for detecting enzymes that hydrolyze 2-hydroxybenzofuran structures. This application is significant for biochemical assays where enzyme activity needs to be monitored .

Organic Synthesis

Synthesis of Derivatives:
The compound is also a key intermediate in organic synthesis, particularly for producing various derivatives with potential physiological effects. For example, recent advancements have shown that this compound can be selectively allylated using nickel-catalyzed reactions, resulting in high yields of diallylated products under controlled conditions .

Preparation Methods:
Innovative methods for synthesizing this compound have been developed, including a rapid preparation process from glyoxylic acid and cyclohexanone using dehydrogenation catalysts. This method highlights the compound's importance as a basic material in organic synthesis aimed at agricultural or pharmaceutical applications .

Summary Table of Applications

Application AreaDescriptionKey Findings/References
ChemiluminescenceLight emission upon chemical reactionsStudies show high quantum yields and mechanistic insights
Biological ResearchEffects on cancer and enzyme detectionUsed in neoplasia studies and as enzyme probes
Organic SynthesisIntermediate for synthesizing derivativesSelective allylation reactions yielding high products
Preparation MethodsRapid synthesis from glyoxylic acidEfficient methods using dehydrogenation catalysts

Mechanism of Action

The mechanism of action of 2-coumaranone involves several steps:

    Chemiluminescence: The compound undergoes a single electron transfer step, involving superoxide radical anions.

    Molecular Targets and Pathways: The exact molecular targets and pathways depend on the specific application of the compound.

Comparison with Similar Compounds

2-Coumaranone is unique due to its structure and properties. Similar compounds include:

These compounds share structural similarities but differ in their specific applications and properties.

Biological Activity

2-Coumaranone, a bicyclic heteroaromatic compound, is structurally characterized by a benzene ring fused to a five-membered γ-butyrolactone ring. This compound has garnered attention due to its diverse biological activities, including antibacterial, antitumor, and antifungal properties. This article reviews the significant findings related to the biological activity of this compound, supported by data tables and case studies.

This compound is classified as a benzofuranone and is known for its role as a precursor in the synthesis of various pharmaceutical agents and agrochemicals, including the fungicide azoxystrobin. Its synthesis can be achieved through reactions involving fluorophenols and glyoxylic acid, among other methods .

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. A study demonstrated its effectiveness against various bacterial strains, showing significant inhibition of growth. The minimal inhibitory concentration (MIC) values for this compound were determined, revealing its potential as a lead compound for developing new antibacterial agents.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The above table summarizes the antibacterial efficacy of this compound against selected bacterial strains.

Antitumor Activity

The antitumor effects of this compound have been explored in several studies. In vitro assays demonstrated that it induces cytotoxicity in cancer cell lines, including HT-29 colon cancer cells. The compound was shown to arrest the cell cycle at the G2/M phase, indicating its potential as a chemotherapeutic agent.

A detailed study evaluated the cytotoxic activity of this compound derivatives against various cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited lower IC50 values compared to standard chemotherapeutics like vincristine.

Compound Cell Line IC50 (µM)
This compoundHT-2920
VincristineHT-290.04

Antifungal Activity

In addition to its antibacterial and antitumor properties, this compound has shown promising antifungal activity. Studies have reported that it effectively inhibits fungal growth in various species, including Candida albicans. The compound's mechanism appears to involve disruption of fungal cell membrane integrity.

Case Studies

  • Antibacterial Efficacy : A study conducted on the antibacterial properties of this compound involved testing against clinical isolates of Staphylococcus aureus. The results showed that the compound significantly inhibited bacterial growth, suggesting its potential application in treating infections caused by resistant strains .
  • Antitumor Mechanism : A research project investigated the mechanism by which this compound induces apoptosis in cancer cells. Flow cytometry analysis revealed an increase in sub-G1 phase cells upon treatment with this compound, indicating apoptosis induction through mitochondrial pathways .
  • Synthesis and Application : Researchers successfully synthesized a series of coumaranone derivatives with enhanced biological activities. These derivatives were evaluated for their cytotoxic effects on various cancer cell lines, demonstrating improved potency compared to the parent compound .

Q & A

Basic Research Questions

Q. What are the key structural features of 2-Coumaranone, and how can they be validated experimentally?

this compound (C₈H₆O₂) is a bicyclic compound with a benzofuran-2(3H)-one scaffold. Key features include:

  • Aromatic ring : A six-membered benzene ring fused to a five-membered lactone ring.
  • Ester functional group : The lactone ring contains an aliphatic ester (C=O) at position 2.
  • Bonding : 17 total bonds, including 7 multiple bonds and 6 aromatic bonds .

Validation Methods :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to confirm aromatic protons (δ 6.8–7.5 ppm) and lactone carbonyl (δ ~170 ppm).
  • Infrared (IR) Spectroscopy : Detect the ester C=O stretch at ~1750 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak at m/z 134.13 (molecular weight) with fragmentation patterns matching the lactone structure .

Q. What synthetic routes are available for this compound, and what are their limitations?

The Tscherniak-Einhorn reaction is a common single-pot synthesis method:

Reagents : Amides, glycerol anhydride, and acidic catalysts (e.g., TFA or H₂SO₄ in acetic acid).

Mechanism :

  • Condensation forms an intermediate iminium ion.
  • Cyclization yields the lactone ring via water elimination .

Limitations :

  • Low yields (~40–60%) due to competing side reactions.
  • Requires strict pH control to avoid decomposition.
  • Scaling up is challenging due to exothermic steps .

Q. How can this compound’s biological activity be assessed in nematode models?

Protocol for Nematicidal Activity :

  • Test Organism : Bursaphelenchus xylophilus (pine wood nematode).
  • Dose-Response Assay :
    • Prepare this compound solutions in DMSO (0.05–1.0 mM).
    • Expose nematodes for 24–48 hours.
    • Calculate LC₅₀ using Probit analysis (e.g., LC₅₀ = 0.196 mM; 95% CI: 0.167–0.233 mM) .

Data Interpretation :

  • Compare with positive controls (e.g., abamectin).
  • Validate statistical significance (e.g., χ² test for Probit model fit) .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s chemiluminescence properties?

this compound’s chemiluminescence involves:

Single Electron Transfer (SET) : Superoxide radical anions (O₂⁻•) react with this compound to form a high-energy 1,2-dioxetanone intermediate.

Decomposition Pathway :

  • The dioxetanone intermediate undergoes conical intersection, populating excited singlet states.
  • Light emission (λₑₘ ~450 nm) occurs during relaxation to the ground state .

Experimental Validation :

  • EPR Spectroscopy : Detect O₂⁻• radicals during reaction.
  • Computational Modeling : TD-DFT calculations to map excited-state potential energy surfaces .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Case Example : Discrepancies in LC₅₀ values for insecticidal activity.

Resolution Strategies :

Standardize Assay Conditions :

  • Control solvent (e.g., DMSO concentration ≤1%).
  • Use synchronized nematode populations (same developmental stage).

Validate Purity :

  • HPLC analysis (≥98% purity) to exclude impurities affecting bioactivity.

Statistical Reanalysis :

  • Apply multivariate regression to account for covariates (e.g., temperature, pH) .

Q. What experimental design considerations are critical for optimizing this compound’s synthetic yield?

Key Factors :

  • Catalyst Optimization : Test Brønsted vs. Lewis acids (e.g., H₂SO₄ vs. FeCl₃).
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Reaction Monitoring : Use in-situ FTIR to track lactone formation in real time.

Case Study :

  • Substituting acetic acid with trifluoroacetic acid (TFA) increased yield by 20% due to improved protonation of intermediates .

Q. How does this compound interact with mammalian odorant receptors, and what are the implications?

Findings :

  • Receptor Specificity : Olfr62 (murine receptor) shows strong activation (EC₅₀ ~10 µM).
  • Tagging Artifacts : N-terminal tags (e.g., HA, Rho) alter ligand specificity (e.g., increased cross-reactivity with benzaldehyde) .

Methodological Note :

  • Use untagged receptors in heterologous expression systems (e.g., HEK293) to avoid false positives .

Properties

IUPAC Name

3H-1-benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZGCWSMSTYWDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70203829
Record name (3H)-Benzofuran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

553-86-6
Record name 2(3H)-Benzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=553-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3H)-Benzofuran-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Benzofuranone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227414
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3H)-Benzofuran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3H)-benzofuran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.230
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPHTHALIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K47Z4Q1E7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 262.3 g (1.00 mol) of 5,7-di-tert-butyl-3-hydroxy-3H-benzofuran-2-one (compound (201), Table 2, Example la) in 500 ml (4.05 mol) of o-xylene are added 40 g of Fulcat 22B and the mixture is refluxed for 1.5 hours on a water separator. The Fulcat 22B catalyst is then removed by filtration and excess p-xylene is removed by distillation on a vacuum rotary evaporator. Crystallisation of the residue from 500 ml of methanol yields 244 g (69%) of 3-(3,4-dimethylphenyl)-5,7-di-tert-butyl)-3H-benzofuran-2-one, m.p. 130-132° C. (compound (103), Table 1), which additionally contains c. 1.3% of the structural isomer [3-(2,3-dimethylphenyl)-5,7-di-tert-butyl-3H-benzofuran-2-one, compound (103A)]. The mother liquor yields a further 42.4 g of product which, according to GC-MS analysis, consists of 12.3% of the compound (103) and 87.7% of the isomeric compound (103A).
Quantity
262.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
[Compound]
Name
22B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

0.40 g of the compound (7.4) are dissolved together with 0.175 g of 4-hydroxy-methyl-pyranone (Fluka) in 40 mL of phosphate buffer (0.2M, pH=5) at room temperature, and 20.0 mg of laccase (Trametes versicolor (Fluka)) are added. For better solubility, 1 mL of ethanol is also added. The mixture is stirred in an open vessel until the starting materials can no longer be detected (about 2 days). The mixture is concentrated and the residue is taken up in methanol and centrifuged. The desired product (211 mg) is obtained in the form of a brownish-beige solid. The product can be purified further by reprecipitation from ether/methanol mixtures.
[Compound]
Name
compound ( 7.4 )
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.175 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 262.3 g (1.00 mol) of 5,7-di-tert-butyl-3-hydroxy-3H-benzofuran-2-one (compound (201), Table 2, Example la) in 500 ml (4.05 mol) of o-xylene are added 40 g of Fulcat 22B and the mixture is refluxed for 1.5 hours on a water separator. The Fulcat 22B catalyst is then removed by filtration and excess p-xylene is removed by distillation on a vacuum rotary evaporator. Crystallisation of the residue from 500 ml of methanol yields 244 g (69% ) of 3-(3,4-dimethylphenyl)-5,7-di-tert-butyl)-3H-benzofuran-2-one, m.p. 130°-132° C. (compound (103), Table 1), which additionally contains c. 1.3% of the structural isomer [3-(2,3-dimethylphenyl)-5,7-di-tert-butyl-3H-benzofuran-2-one, compound (103A)]. The mother liquor yields a further 42.4 g of product which, according to GC-MS analysis, consists of 12.3% of the compound (103) and 87.7% of the isomeric compound (103A).
Quantity
262.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
[Compound]
Name
22B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

A mixture of 9.1 g (0.05 mole) of 4-methyl-3-(3-oxobutyl)-maleic acid anhydride and 11 g (0.053 mole) of piperidinium benzoate in 200 ml of benzene is heated under reflux for 48 hours using a water separator. The benzene is removed in vacuo and the residue that remains is partitioned between methylene chloride and saturated sodium bicarbonate solution. The crude product remaining after drying and after removal of the methylene chloride is chromatographed over silica gel with petroleum ether/ether. Subsequent recrystallisation from ether/petroleum ether yields 3-methyl-6-(piperidin)-1-yl)-benzofuran-2(3H)-one having a melting point of 78°-80° C.
[Compound]
Name
4-methyl-3-(3-oxobutyl)-maleic acid anhydride
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Coumaranone
2-Coumaranone
2-Coumaranone
2-Coumaranone
2-Coumaranone
2-Coumaranone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.